3-(Oxetan-3-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(oxetan-3-yl)piperidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(4-9-3-1)8-5-10-6-8/h7-9H,1-6H2 |
InChI Key |
TYQKZPRIQBPBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2COC2 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 3 Oxetan 3 Yl Piperidine Frameworks
Reactivity of the Oxetane (B1205548) Ring System
The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to various chemical transformations. This inherent reactivity is a key feature in the functionalization of 3-(oxetan-3-yl)piperidine (B6235905) and related structures. The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability due to steric hindrance that blocks nucleophilic attack. nih.gov
Mechanisms and Scope of Oxetane Ring-Opening Reactions
The strained nature of the oxetane ring facilitates its opening when treated with nucleophiles or under acidic conditions. smolecule.com This reactivity allows for the introduction of various functional groups. smolecule.com
Acid-Catalyzed Ring Opening: Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. This can lead to the formation of diols or other functionalized products, depending on the nucleophile present in the reaction medium. While oxetanes are often perceived as unstable under acidic conditions, their stability is highly dependent on their substitution. nih.gov For instance, 3,3-disubstituted oxetanes that also contain an internal nucleophile, such as an alcohol, can more readily undergo ring-opening. nih.gov
Nucleophilic Ring Opening: A wide range of nucleophiles can initiate the ring-opening of oxetanes. smolecule.com Common nucleophiles include amines, alcohols, and thiols. smolecule.comdoi.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. For example, the reaction of an oxetane with a thiol can be catalyzed to produce a substituted product. doi.org
The table below summarizes examples of nucleophilic ring-opening reactions of oxetanes.
| Nucleophile | Product Type | Reference |
| Amines | Amino alcohols | smolecule.com |
| Alcohols | Ether alcohols | smolecule.com |
| Thiols | Thioether alcohols | doi.org |
| Phenols | Phenolic ethers | doi.org |
Ring-Expansion Transformations Leading to Novel Heterocycles
The ring strain of oxetanes not only allows for ring-opening but also for ring-expansion reactions, providing a pathway to larger heterocyclic systems. sioc-journal.cn These transformations are valuable for synthesizing diverse oxygen-containing heterocycles. sioc-journal.cn
One common method for ring expansion involves the reaction of oxetanes with diazo compounds, which serve as carbene precursors. sioc-journal.cn Metal-catalyzed intermolecular and intramolecular cycloadditions are also employed to achieve ring expansion. sioc-journal.cn For instance, intramolecular cycloadditions involving neighboring group participation can lead to the formation of new heterocyclic structures. sioc-journal.cn While specific examples for this compound are not detailed in the provided results, the general reactivity of oxetanes suggests this is a plausible transformation for its derivatives. sioc-journal.cncore.ac.uk
Functionalization via Oxetan-3-yl Sulfinimine Derivatives
The functionalization of oxetanes can also be achieved through the formation of sulfinimine derivatives. While direct examples involving this compound are not prevalent in the search results, the synthesis of chiral sulfinyl compounds is a well-established field, and this chemistry can be applied to oxetane-containing molecules. acs.org For example, the reaction of an oxetanol with a sulfinamide can produce a sulfinyl-functionalized oxetane derivative. ethz.ch This approach introduces a chiral sulfur center, which can be valuable for stereoselective synthesis.
Reactivity of the Piperidine (B6355638) Moiety
The piperidine ring in this compound offers additional sites for chemical modification, primarily at the nitrogen atom and the carbon atoms of the ring.
N-Functionalization of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is nucleophilic and can be readily functionalized through various reactions.
Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other electrophilic reagents. This allows for the introduction of a wide range of substituents, modifying the steric and electronic properties of the molecule.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of amides. For example, (3S)-N-(oxetan-3-yl)piperidine-3-carboxamide is a derivative where the piperidine nitrogen is part of an amide linkage. nih.gov
Reductive Amination: The piperidine nitrogen can be functionalized via reductive amination. This involves the reaction of a piperidine derivative with a ketone or aldehyde in the presence of a reducing agent.
Aza-Michael Addition: The piperidine nitrogen can participate in aza-Michael additions to α,β-unsaturated esters, a versatile method for forming C-N bonds. mdpi.com This reaction is often promoted by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com
The table below provides examples of N-functionalization reactions of piperidines.
| Reaction Type | Reagent Example | Product Type | Reference |
| Alkylation | Methyl iodide | N-Methylpiperidine derivative | |
| Acylation | Acetyl chloride | N-Acetylpiperidine derivative | nih.gov |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylpiperidine derivative | |
| Aza-Michael Addition | Methyl acrylate, DBU | N-Propionate ester derivative | mdpi.com |
C-H Functionalization Strategies on the Piperidine Ring
Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at specific positions, which can be challenging to achieve through traditional methods. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.govd-nb.info
Rhodium-Catalyzed C-H Insertion: Rhodium carbenes can be used to achieve site-selective C-H insertion into the piperidine ring. nih.govd-nb.info For example, the use of different rhodium catalysts and N-protecting groups can direct functionalization to the C2 or C4 positions. nih.govd-nb.info
Indirect C3-Functionalization: Direct C-H functionalization at the C3 position of piperidine can be difficult due to the deactivating inductive effect of the nitrogen atom. d-nb.info An indirect approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine, followed by a reductive ring-opening of the cyclopropane (B1198618) to introduce a substituent at the C3 position. nih.govd-nb.info
Radical Cyclization: Radical-mediated reactions can also be employed to functionalize the piperidine ring. For instance, intramolecular radical C-H amination/cyclization can lead to the formation of substituted piperidines. mdpi.com
The development of these C-H functionalization methods allows for the synthesis of a wide range of substituted piperidine derivatives, expanding the chemical space accessible from the this compound scaffold. rsc.org
Strategic Diversification Through Peripheral Modifications
The this compound scaffold serves as a valuable starting point in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring, such as reduced lipophilicity and improved metabolic stability. acs.org Strategic modifications to the periphery of this core structure are crucial for modulating biological activity, optimizing pharmacokinetic profiles, and exploring the chemical space around the scaffold. These modifications typically target the piperidine nitrogen or positions on the piperidine ring itself.
Selective Derivatization of Substituted Analogues
The secondary amine of the piperidine ring is a primary site for selective derivatization, allowing for the introduction of a wide array of functional groups. This functionalization is a key strategy for fine-tuning a molecule's properties, particularly the basicity (pKa) of the piperidine nitrogen, which can have profound effects on cellular potency, selectivity, and pharmacokinetic parameters. acs.org
In the development of inhibitors for EZH2 (Enhancer of zeste homolog 2), a well-known oncology target, researchers have extensively derivatized piperidine-containing scaffolds. semanticscholar.org While direct N-H piperidine analogues can show biochemical potency, they often suffer from poor cellular activity. acs.orgsemanticscholar.org The strategic derivatization of the piperidine nitrogen to form amides, ureas, carbamates, and sulfonamides has been shown to yield biochemically potent compounds. acs.org
A key finding is that attenuating the basicity of the piperidine nitrogen through the introduction of electron-withdrawing groups can lead to significant improvements in cellular mechanism of action (MOA) assays. acs.org For instance, in one study, converting the basic piperidine nitrogen (calculated pKa of 9.7) to an oxetane-substituted analogue (calculated pKa of 7.6) resulted in a tenfold improvement in cellular potency. acs.org Similarly, N-alkylation with electron-withdrawing motifs, such as a 2,2,2-trifluoroethyl group, has also been successfully employed to enhance cellular activity. acs.orgsemanticscholar.org
| Derivative Type | Example Modification | Rationale / Observed Effect | Reference |
|---|---|---|---|
| Amides | Acylation of the piperidine nitrogen. | Yielded biochemically potent analogues, though cellular potency varied. acs.orgsemanticscholar.org | acs.org, semanticscholar.org |
| Ureas | Reaction of the piperidine nitrogen with an isocyanate. | Generated potent biochemical inhibitors. acs.org | acs.org |
| Carbamates | Reaction of the piperidine nitrogen with a chloroformate. | Produced biochemically potent compounds. acs.org | acs.org |
| Sulfonamides | Reaction of the piperidine nitrogen with a sulfonyl chloride. | Resulted in potent biochemical analogues. acs.org | acs.org |
| N-Alkylation (with EWG) | Alkylation with a trifluoroethyl or trifluoropropyl group. | Lowered piperidine pKa, leading to a significant increase in cellular potency. acs.org | acs.org |
Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Extension
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for extending the this compound scaffold by forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. eie.grresearchgate.net These reactions, pioneered by scientists such as Suzuki, Heck, and Buchwald, are cornerstones of modern synthetic chemistry and are widely employed by pharmaceutical companies to prepare complex and highly functionalized drug candidates. eie.grresearchgate.netacs.org Palladium-based catalysts are most commonly used, offering mild and chemoselective reaction conditions suitable for complex molecular structures. researchgate.netacs.org
The piperidine moiety within the this compound framework can be functionalized through several cross-coupling strategies:
N-Arylation/N-Heteroarylation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing the piperidine nitrogen to be coupled with a variety of aryl or heteroaryl halides and pseudohalides. acs.org This reaction is instrumental in drug discovery for creating derivatives with modulated properties. For example, in the synthesis of a CB2 agonist, a piperidine bearing an oxadiazole ring was selectively coupled at the C-Br position of 6-chloro-3-bromoquinoline, demonstrating the high chemoselectivity achievable. acs.org The this compound secondary amine is an ideal substrate for such transformations.
C-C Bond Formation: To extend the carbon framework of the piperidine ring itself, a handle such as a halide (e.g., Br, I) or triflate must first be installed on one of the ring's carbon atoms. This functionalized scaffold can then participate in a range of C-C bond-forming reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is a widely used method for creating biaryl structures or introducing alkyl groups. eie.grmdpi.com Other important reactions include the Mizoroki-Heck reaction for forming substituted alkenes and the Sonogashira coupling for introducing alkyne moieties. eie.grresearchgate.net The tolerance of both piperidine and oxetane heterocycles in palladium-catalyzed coupling reactions has been demonstrated, underscoring the feasibility of these approaches for scaffold extension. nih.gov
| Reaction Name | Piperidine Substrate | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | N-H Piperidine | Aryl/Heteroaryl Halide | C(aryl)-N | Pd(0) or Pd(II) / Phosphine Ligand |
| Suzuki-Miyaura Coupling | Halogenated Piperidine Ring | Boronic Acid / Ester | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Pd(0) / Phosphine Ligand, Base |
| Mizoroki-Heck Reaction | Halogenated Piperidine Ring | Alkene | C(sp²)-C(sp²) | Pd(0) or Pd(II) salt, Base |
| Sonogashira Coupling | Halogenated Piperidine Ring | Terminal Alkyne | C(sp)-C(sp²) | Pd(0) / Phosphine Ligand, Cu(I) salt, Base |
| C-O Coupling | N-H Piperidine | Aryl Halide (activated) | C(aryl)-O (via ring opening) or C(aryl)-N | Pd or Cu catalyst |
These strategic peripheral modifications are essential for transforming the basic this compound framework into highly optimized and diverse molecular entities for various research applications.
Structural Characterization and Theoretical Investigations of 3 Oxetan 3 Yl Piperidine
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in defining the molecular framework of 3-(Oxetan-3-yl)piperidine (B6235905), providing insights into its connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
¹H NMR Spectroscopy : In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the protons on the piperidine (B6355638) ring generally appear as a multiplet in the range of δ 2.6–3.1 ppm. The protons on the oxetane (B1205548) ring are typically observed as a quartet between δ 4.3–4.5 ppm. For comparison, the ¹H NMR spectrum of unsubstituted piperidine in CDCl₃ shows signals at approximately δ 2.79 (protons at C2/C6), δ 2.04 (proton at N1), and δ 1.58-1.46 (protons at C3/C4/C5). chemicalbook.com The specific chemical shifts and coupling constants for this compound provide detailed information about the connectivity of the atoms and the relative orientation of the protons, which is crucial for conformational analysis.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum offers further structural confirmation. For a related compound, tert-butyl 2-(oxetan-3-yl)pyrrolidine-1-carboxylate, the oxetane carbons appear at δ 79.3 (C-O) and the piperidine ring carbons are observed at various shifts, for instance, δ 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, and 23.5. princeton.edu In another derivative, 3-(pyrazol-1-yl)azetidine, the azetidine (B1206935) ring carbons resonate at δ 55.7 (C-2,4) and 40.7 (C-3). mdpi.com These values help in assigning the carbon skeleton of this compound and understanding the electronic environment of each carbon atom.
Dynamic NMR experiments on similar piperidine-containing structures can reveal the energy barriers for ring inversion, which typically fall in the range of 8–12 kJ/mol, indicating a moderate degree of conformational flexibility.
Mass Spectrometry and High-Resolution Techniques
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) : This technique typically shows a prominent [M+H]⁺ ion, confirming the molecular weight of the compound. For 4-(Oxetan-3-yl)piperidine (B593809), an isomer of the title compound, the [M+H]⁺ ion is observed at m/z 142.2.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. For instance, the HRMS data for a related N-Boc protected piperidine derivative was calculated as C₁₂H₂₂ClNNaO₂ ([M+Na]⁺) 270.12313 and found to be 270.12348. princeton.edu This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. Analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by showing characteristic losses of fragments from the piperidine and oxetane rings.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For derivatives of this compound, crystallographic studies have revealed key structural features.
In a crystalline form of a complex derivative, 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate, the piperidine ring was found to adopt a chair conformation. researchgate.net This is a common and low-energy conformation for six-membered saturated rings. The study also determined a specific N—C—C—C torsion angle of 39.5 (5)° between the cis-related substituents on the piperidine ring. researchgate.net
Similarly, X-ray crystallography of 4-(oxetan-3-yl)piperidine oxalate (B1200264), an isomer salt, showed that the piperidine ring exists in a chair conformation within the crystal lattice. vulcanchem.com The crystal structure is stabilized by hydrogen-bonding networks between the protonated piperidinium (B107235) cations and the oxalate anions. vulcanchem.com These findings in related structures strongly suggest that the piperidine ring in this compound also preferentially adopts a chair conformation in the solid state.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic vulcanchem.com |
| Space Group | P2₁/c |
| Conformation | Chair researchgate.netvulcanchem.com |
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is complex due to the interplay of the piperidine ring's flexibility and the steric and electronic influence of the oxetane substituent.
Pseudorotational Profiles of the Piperidine Ring
The concept of pseudorotation is often used to describe the conformational flexibility of five-membered rings, but the conformational changes in six-membered rings like piperidine are typically described as chair-to-chair interconversions, which may involve twist-boat intermediates. gatech.edursc.org The piperidine ring is known to exist predominantly in a chair conformation to minimize torsional and steric strain. ias.ac.innih.gov However, the presence of substituents can influence the equilibrium between different chair and boat conformations. ias.ac.in The energy barrier for this interconversion is relatively low, allowing for dynamic behavior in solution.
Conformational Constraints Imparted by the Oxetane Substituent
The oxetane ring attached at the 3-position of the piperidine ring introduces significant conformational constraints. The four-membered oxetane ring is inherently strained and relatively rigid. nih.gov Its presence can influence the conformational preference of the piperidine ring.
The introduction of a spiro-oxetane adjacent to a substituted carbon on a cyclohexane (B81311) ring has been shown to favor an axial disposition of the substituent, a phenomenon rationalized by steric effects. thieme-connect.com While not a spiro compound, the bulky and polar oxetane group at the 3-position of the piperidine ring can be expected to have a significant impact on the conformational equilibrium. The electronegative oxygen atom in the oxetane ring can also lead to stereoelectronic effects, potentially influencing the orientation of the substituent on the piperidine ring. thieme-connect.com Computational studies on related systems have shown that the introduction of an oxetane can rigidify the structure it is attached to, acting as a conformational lock. acs.org This suggests that the oxetane substituent on the piperidine ring may reduce its conformational flexibility and favor specific conformers.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| tert-Butyl 2-(oxetan-3-yl)pyrrolidine-1-carboxylate |
| 3-(Pyrazol-1-yl)azetidine |
| 4-(Oxetan-3-yl)piperidine |
| 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate |
| 4-(Oxetan-3-yl)piperidine oxalate |
Dihedral Angle Analysis in Conformationally Restricted Systems
While a specific crystal structure for this compound is not publicly available, analysis of more complex molecules incorporating this scaffold provides valuable insights. For instance, in the crystal structure of 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate, the piperidine ring is observed in a chair conformation. researchgate.net A key torsion angle, N—C—C—C, between the cis-related substituents was found to be 39.5(5)°. researchgate.net This value indicates a slight puckering of the piperidine ring.
The introduction of the rigid oxetane ring can influence the conformational preferences of the piperidine ring. The puckering of the oxetane ring itself, with bond angles deviating from the ideal tetrahedral angle, introduces further conformational constraints. acs.org In related dioxolane-substituted piperidines, the dihedral angle between the piperidine and the attached heterocyclic ring is nearly perpendicular, in the range of 85-89°, to maximize van der Waals interactions. A similar perpendicular arrangement would be expected for this compound to minimize steric hindrance between the two rings.
Table 1: Representative Dihedral Angles in Substituted Piperidine Systems
| Compound/System | Dihedral Angle | Angle (degrees) | Method |
| 2-(3-{(3R,4R)-4-Methyl-3-[...]-piperidin-1-yl}oxetan-3-yl)acetonitrile | N-C-C-C (torsion) | 39.5(5) | X-ray Crystallography |
| 3-(1,3-Dioxolan-2-yl)piperidine derivative | Piperidine-Dioxolane | 85-89 | X-ray Crystallography |
Note: Data presented is for analogous systems containing substituted piperidine rings and is used to infer the likely structural characteristics of this compound.
Computational Chemistry and Molecular Modeling
Computational methods are indispensable tools for probing the structural and electronic landscapes of molecules like this compound, especially when experimental data is scarce. Quantum mechanical calculations and molecular dynamics simulations can provide detailed information on conformational energies, electronic properties, and dynamic behavior in solution.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure and reactivity of this compound. These methods can predict molecular orbital energies, charge distributions, and the stability of different conformers. rsdjournal.org
For analogous systems, DFT calculations have been used to understand the electronic effects of heterocyclic substituents on the piperidine ring. For example, in 3-(1,3-dioxolan-2-yl)piperidine, the electron-donating nature of the dioxolane group has been shown to increase the basicity of the piperidine nitrogen. The oxetane ring in this compound is also expected to influence the electronic properties of the piperidine moiety. The strained nature of the oxetane ring can lead to an increase in electrophilicity at the carbons of the oxetane.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. While specific HOMO-LUMO values for this compound are not reported in the literature, it is anticipated that the nitrogen lone pair of the piperidine would contribute significantly to the HOMO, making it a nucleophilic center. The strained C-O bonds of the oxetane ring would likely contribute to the character of the LUMO, indicating their susceptibility to nucleophilic attack and ring-opening reactions.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Rationale |
| HOMO | Localized primarily on the piperidine nitrogen | The lone pair of electrons on the sp3-hybridized nitrogen is the most accessible for electron donation. |
| LUMO | Associated with the C-O bonds of the oxetane ring | The strained nature of the four-membered ring makes these bonds susceptible to cleavage. |
| Reactivity | Nucleophilic at the piperidine nitrogen; Electrophilic at the oxetane carbons | The nitrogen lone pair is available for reactions with electrophiles, while the strained oxetane ring is a target for nucleophiles. |
Note: This table is based on general principles of electronic structure and reactivity for similar heterocyclic compounds.
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in a solvated environment over time. beilstein-journals.org These simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformational states, and the nature of its interactions with solvent molecules.
For related piperidine-containing compounds, MD simulations have been employed to understand their conformational behavior and binding to biological targets. nih.gov In the case of this compound, MD simulations would be expected to show the dynamic interconversion of the piperidine ring between different chair and boat conformations, although the chair conformation would be the most populated. The simulations would also illustrate the rotational flexibility around the C-C bond connecting the piperidine and oxetane rings.
Key findings from such simulations would likely include the relative populations of axial and equatorial conformers of the oxetane substituent. The energy barrier for the chair-to-chair interconversion of the piperidine ring in analogous systems has been found to be in the range of 8-12 kJ/mol, indicating a moderate degree of conformational flexibility at room temperature.
The conformation of a molecule is intrinsically linked to its biological activity. In drug design, understanding the conformation-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. For this compound and its derivatives, the spatial arrangement of the piperidine and oxetane rings, as well as the orientation of any additional substituents, will dictate how the molecule fits into the binding pocket of a biological target.
The introduction of the oxetane ring can serve as a conformational constraint, locking the molecule into a more rigid and potentially more bioactive conformation. google.com The oxetane can also act as a hydrogen bond acceptor, influencing the binding interactions with a receptor. google.com In structure-activity relationship studies of various heterocyclic compounds, the replacement of other groups with an oxetane has been shown to fine-tune the physicochemical properties and biological activity. nih.gov For example, in a series of P2Y14 receptor antagonists, the replacement of a charged piperidine moiety with uncharged bioisosteres, including those with cyclic ethers, maintained moderate receptor affinity, demonstrating the utility of such modifications in drug design. nih.gov
The specific conformation of the this compound scaffold that leads to optimal biological activity would depend on the specific target. Computational docking studies, in conjunction with experimental biological assays of a series of derivatives, would be necessary to fully elucidate the conformation-activity relationships for this class of compounds.
Strategic Applications in Molecular Design Research
The 3-(Oxetan-3-yl)piperidine (B6235905) Moiety as a Bioisosteric Unit
Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a widely used strategy in drug development. nih.govscispace.com The this compound scaffold, and more broadly the oxetane (B1205548) ring, has proven to be an effective bioisostere for several common functional groups, offering solutions to challenges in metabolic stability, solubility, and lipophilicity. researchgate.netnih.govacs.org
Table 1: Comparison of Physicochemical Properties: gem-Dimethyl vs. Oxetane
| Feature | gem-Dimethyl Group | Oxetane Moiety | Rationale for Replacement |
|---|---|---|---|
| Metabolic Stability | Blocks metabolism at C-H bonds | Blocks metabolism; metabolically robust ring acs.org | To prevent oxidation at vulnerable positions. acs.org |
| Lipophilicity (LogP) | Increases lipophilicity | Reduces lipophilicity compared to gem-dimethyl nih.gov | To improve solubility and other ADME properties. researchgate.net |
| Solubility | Generally low | Can significantly increase aqueous solubility researchgate.net | To enhance bioavailability and formulation options. |
| Three-Dimensionality | Provides steric bulk | Provides steric bulk with a distinct vector orientation nih.gov | To maintain or improve binding affinity through shape complementarity. |
The oxetane ring is also recognized as a valuable surrogate for the carbonyl group found in ketones, amides, and esters. researchgate.netnih.govescholarship.orgacs.org The oxetane shares structural and hydrogen-bond acceptor similarities with the carbonyl group but offers distinct advantages. nih.gov While carbonyl compounds can be susceptible to enzymatic degradation or epimerization at adjacent stereocenters, oxetane derivatives are generally stable against such transformations. acs.org This bioisosteric swap can circumvent carbonyl-specific metabolic pathways, improve solubility, and create novel intellectual property. nih.govresearchgate.net Specifically, 3-substituted oxetanes have been proposed as effective replacements for esters and amides. escholarship.org Studies have demonstrated that oxetane ethers exhibit excellent chemical stability under various conditions, proving more robust than analogous esters, particularly under basic and reducing conditions. researchgate.net
The utility of the this compound moiety is best understood in comparison to other small heterocyclic bioisosteres. In studies comparing carbocyclic rings to oxygen-containing heterocycles, the progression from five- and six-membered rings (like tetrahydrofuran (B95107), or THF) to the four-membered oxetane ring led to an improvement in metabolic stability. acs.org For instance, a 3-substituted oxetane was found to be more stable in human liver microsomes than a 3-substituted THF derivative. acs.org
Rational Modulation of Molecular Descriptors
The incorporation of the this compound unit allows for the deliberate and predictable modulation of key molecular properties that are critical for a compound's success as a drug.
A key feature of the oxetane ring is its powerful inductive electron-withdrawing effect, which is transmitted through its sigma-bonding framework. nih.gov When placed near a basic functional group like the piperidine (B6355638) nitrogen, the oxetane significantly reduces its basicity (pKa). nih.govacs.org The magnitude of this pKa reduction is dependent on the distance between the oxetane oxygen and the amine. nih.govacs.org
In the this compound structure, the piperidine nitrogen is in the gamma (γ) position relative to the oxetane oxygen. This positioning is expected to lower the pKa of the piperidine nitrogen by approximately 0.7 units. nih.govacs.org This ability to fine-tune basicity is crucial in drug design, as it can help mitigate issues related to high amine basicity, such as off-target effects (e.g., hERG inhibition) and poor cell permeability, while still allowing the amine to engage in necessary interactions at the target site. acs.org
Table 2: Influence of Oxetane Proximity on Amine pKa
| Position of Amine Relative to Oxetane Oxygen | Approximate pKa Reduction (units) | Example Structure |
|---|---|---|
| α (alpha) | 2.7 | 3-Aminooxetane |
| β (beta) | 1.9 | N-(Oxetan-3-ylmethyl)amine |
| γ (gamma) | 0.7 | This compound |
| δ (delta) | 0.3 | N-(2-(Oxetan-3-yl)ethyl)amine |
Data derived from studies on various amino-oxetanes. nih.govacs.org
The this compound moiety introduces both polarity and specific hydrogen bonding capabilities into a molecule. The oxetane ring itself is a small, polar motif that can increase the three-dimensionality of a compound. nih.gov This added polarity can lead to a beneficial increase in aqueous solubility, a critical property for drug administration and distribution. researchgate.netacs.org
The hydrogen bonding network is also precisely altered. The oxygen atom of the oxetane ring acts as a hydrogen bond acceptor. nih.govnih.gov The piperidine nitrogen, in turn, can function as a hydrogen bond acceptor in its free base form or a hydrogen bond donor when protonated. academicjournals.org The likelihood of it being protonated is controlled by its pKa, which, as noted, is attenuated by the nearby oxetane. acs.org This modulation allows a medicinal chemist to control the strength and nature of hydrogen bonding interactions with the target protein, which can be critical for binding affinity and selectivity. chemrxiv.org
Enhancement of sp3-Hybridization and Three-Dimensionality
The oxetane ring, being a four-membered heterocycle, inherently possesses a puckered, non-planar structure. acs.orgnih.gov When appended to the piperidine ring, which itself typically adopts a chair conformation, the resulting this compound fragment introduces significant 3D complexity. researchgate.net This increased three-dimensionality can lead to several benefits:
Improved Aqueous Solubility: The enhanced polarity and 3D nature imparted by the oxetane can disrupt crystal lattice packing, often leading to increased aqueous solubility. nih.govresearchgate.net
Exploration of Uncharted Chemical Space: The unique spatial arrangement of atoms in this compound allows medicinal chemists to explore novel regions of chemical space, potentially leading to the discovery of compounds with new biological activities. nih.gov
Enhanced Target Selectivity: The well-defined 3D shape of molecules containing this scaffold can facilitate more specific interactions with the binding sites of biological targets, which can improve selectivity and reduce off-target effects. acs.orgsemanticscholar.org
The move towards more complex, sp3-rich molecules is correlated with a lower attrition rate for clinical candidates, attributed to superior pharmacokinetic (PK) and toxicity profiles. acs.orgsemanticscholar.org The use of this compound aligns with this "escape from flatland" trend in medicinal chemistry. acs.org
Strategies for Improving Metabolic Stability in Chemical Research Models
A significant challenge in drug development is ensuring that a potential drug molecule is not rapidly metabolized and cleared from the body. The this compound scaffold offers strategic advantages in improving metabolic stability. nih.govacs.orgethz.ch
The oxetane moiety can serve as a "metabolic shield," protecting adjacent, metabolically labile sites from enzymatic degradation. nih.gov For instance, replacing a metabolically vulnerable group, such as a gem-dimethyl group, with an oxetane can block C-H oxidation without the associated increase in lipophilicity that often accompanies the gem-dimethyl group. nih.govresearchgate.net
Furthermore, the introduction of an oxetane ring can alter the metabolic pathways of a compound. nih.gov Research has shown that oxetane-containing compounds can exhibit significantly improved metabolic stability in human liver microsomes (HLM) compared to their non-oxetane counterparts. acs.org For example, in a series of N-substituted arylsulfonamides, the incorporation of a 3-substituted oxetane ring led to enhanced stability in HLM. acs.org
Impact on Conformational Freedom and Preferred Rotational States
The conformational preferences of a molecule are critical for its interaction with biological targets. The rigid, puckered nature of the oxetane ring in this compound can significantly impact the conformational freedom of the molecule and favor specific rotational states. ethz.ch
The piperidine ring itself typically exists in a chair conformation, and the attachment of the oxetane ring at the 3-position can influence the equilibrium between different chair and boat conformations. asianpubs.org The introduction of the rigid oxetane can lock the piperidine into a more defined conformation, reducing the entropic penalty upon binding to a target.
Moreover, the incorporation of an oxetane into an aliphatic chain can alter the preferred dihedral angles, favoring synclinal arrangements over antiplanar ones. researchgate.net This conformational constraint can be advantageous in pre-organizing a molecule for optimal binding to its target receptor. While detailed conformational analysis of this compound itself is not extensively documented in the provided context, the principles of conformational control by rigid rings are well-established in medicinal chemistry. researchgate.net
Design Principles for Scaffold Exploration
The versatility of the this compound scaffold allows for extensive exploration through various design principles, including isomerism and the creation of more complex molecular architectures.
Positional Isomerism and Stereoisomerism in Scaffold Optimization
Positional and stereoisomerism are fundamental tools for fine-tuning the properties of a drug candidate. With the this compound core, these principles can be effectively applied.
Positional Isomerism: The point of attachment of the oxetane ring to the piperidine scaffold can be varied. For example, 4-(Oxetan-3-yl)piperidine (B593809) is a positional isomer where the oxetane is connected at the 4-position of the piperidine ring. This seemingly minor change can significantly alter the molecule's geometry, vector projections of its substituents, and hydrogen-bonding capabilities, which in turn can impact its biological activity and physicochemical properties. For instance, in a series of mTOR inhibitors, a positional isomer of an oxetane-containing compound displayed decreased potency, highlighting the importance of the attachment point. nih.gov
Stereoisomerism: The this compound scaffold contains stereocenters, allowing for the synthesis of different stereoisomers. The synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes through the asymmetric desymmetrization of oxetanes demonstrates the potential for stereocontrolled synthesis involving oxetane rings. nih.gov The absolute configuration of these stereocenters can have a profound effect on the biological activity of the final compound, as different enantiomers or diastereomers may interact differently with chiral biological targets.
Integration into Polycyclic and Spirocyclic Architectures
The this compound moiety can serve as a key building block for the construction of more complex polycyclic and spirocyclic systems. ethz.chcore.ac.uk These intricate architectures are of great interest in drug discovery as they can provide access to novel chemical space and lead to compounds with unique pharmacological profiles.
Polycyclic Systems: Tandem reactions, such as a Suzuki coupling followed by an intramolecular oxetane ring-opening, can be employed to form polycyclic ring systems incorporating the oxetane and piperidine fragments. nih.gov
Spirocyclic Architectures: Spirocycles, where two rings share a single atom, are particularly valuable for introducing three-dimensionality. The this compound scaffold can be elaborated into spirocyclic structures. For example, spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane have been shown to have remarkable analogies to commonly used fragments like morpholine (B109124) and can even surpass them in solubilizing ability. researchgate.net The synthesis of spiro-oxindole piperidines and their use as mGlu2 receptor positive allosteric modulators (PAMs) further illustrates the utility of integrating piperidine-containing spirocycles into medicinal chemistry programs. nih.gov The synthesis of 3-oxetanone-derived spirocycles through cascade reactions also opens up avenues for creating diverse and complex spirocyclic compounds. mdpi.com
Future Perspectives and Advanced Research Frontiers
Expansion of Synthetic Methodologies for Diverse Analogues
The continued evolution of synthetic organic chemistry presents significant opportunities for creating a wider array of 3-(Oxetan-3-yl)piperidine (B6235905) analogues. Current strategies often rely on established methods for piperidine (B6355638) synthesis, such as the hydrogenation of substituted pyridines. whiterose.ac.uknih.gov Future efforts will likely focus on developing more modular and efficient routes that allow for precise control over stereochemistry and the introduction of diverse functional groups.
Key areas for expansion include:
Novel Cyclization Strategies: Developing new intramolecular cyclization reactions, such as oxidative amination of non-activated alkenes or redox-neutral aza-Heck cyclizations, could provide access to highly functionalized piperidine rings that can be subsequently coupled with oxetane (B1205548) precursors. nih.gov
Late-Stage Functionalization: Methodologies that allow for the modification of the this compound core at a late stage are highly desirable. This would enable the rapid generation of analogue libraries from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Advanced Catalysis: The use of novel transition metal catalysts and organocatalysts is expected to yield more stereoselective and efficient syntheses. nih.gov For instance, rhodium catalysts have proven effective for synthesizing 3-substituted piperidines under mild conditions. nih.gov Similarly, palladium-catalyzed reactions with specialized chiral ligands can achieve high enantioselectivity in cyclization processes. nih.gov
Flow Chemistry: The adoption of continuous flow manufacturing processes could enable safer, more scalable, and efficient production of key intermediates and final compounds, overcoming some of the challenges associated with hazardous reagents or reaction conditions.
These synthetic advancements will be crucial for systematically exploring the chemical space around the this compound scaffold, leading to the discovery of compounds with enhanced biological activity and optimized pharmacokinetic profiles. researchgate.net
Exploration of Novel Reactivity Patterns for Functionalization
The inherent ring strain of the oxetane moiety, estimated at 25 kcal/mol, makes it a valuable functional handle for synthetic transformations. researchgate.net While its stability is a key advantage in many applications, harnessing its latent reactivity under specific conditions opens up new avenues for derivatization.
Future research will likely investigate:
Ring-Opening Reactions: Controlled, regioselective ring-opening of the oxetane can provide access to 1,3-difunctionalized piperidine derivatives. This strategy could be triggered by Lewis acids, Brønsted acids, or nucleophiles, yielding products with distinct substitution patterns that are difficult to access through other means. The stability of the oxetane ring towards various acidic and basic conditions has been studied, providing a roadmap for designing selective transformations. rsc.org
Photocatalytic Strategies: The application of photoredox catalysis could unlock novel reactivity modes. For example, radical-mediated processes could enable functionalization at positions adjacent to the oxetane or piperidine rings through C-H activation, offering a direct route to complex analogues. researchgate.net
Strain-Release Diversification: Using the oxetane ring in strain-release-driven reactions, analogous to the chemistry of azabicyclo[1.1.0]butanes, could lead to the formation of more complex, polycyclic scaffolds incorporating the piperidine core. researchgate.net
By treating the oxetane not just as a static bioisostere but as a reactive functional group, chemists can develop innovative strategies for creating structurally unique and diverse molecular architectures.
Computational Design of Advanced this compound Scaffolds
Computational chemistry and in silico modeling are indispensable tools for the rational design of next-generation therapeutics. For the this compound scaffold, these approaches can guide synthetic efforts, prioritize targets, and predict properties, thereby accelerating the drug discovery process.
Advanced research frontiers in this area include:
Fragment-Based Drug Design (FBDD): The this compound moiety is an ideal fragment for FBDD campaigns. Computational analysis of its shape and electrostatic properties can identify optimal ways to combine it with other fragments to maximize interactions within a biological target's binding site. whiterose.ac.ukrsc.org Virtual screening of libraries based on this scaffold can identify promising starting points for novel antagonists or inhibitors. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Computational tools can be used to identify opportunities where the this compound scaffold can serve as a "stretched" or conformationally distinct analogue of other common heterocycles like piperazine (B1678402) or morpholine (B109124). researchgate.net Exit vector plot analysis can compare the geometry of these scaffolds to guide lead optimization programs. researchgate.net
Predictive Modeling: The use of machine learning and artificial intelligence (AI) can help predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual analogues. By modeling how modifications to the scaffold affect properties like solubility, permeability, and metabolic stability, researchers can design compounds with more favorable drug-like characteristics from the outset.
These computational strategies will enable a more targeted and efficient exploration of the chemical space accessible from the this compound core, increasing the probability of identifying potent and selective clinical candidates. mdpi.com
Application as Probes for Mechanistic Studies in Chemical Biology
Chemical probes are small molecules designed to interrogate biological systems by selectively interacting with a specific protein or pathway. The this compound scaffold can serve as a robust framework for the development of such probes, enabling a deeper understanding of complex biological mechanisms.
Future applications in this domain involve:
Affinity-Based Probes: By incorporating a reactive group (e.g., an electrophile) onto the scaffold, researchers can create covalent probes that irreversibly bind to their target protein. This allows for target identification and validation, as well as mapping of the binding site through subsequent proteomic analysis.
Fluorescent Probes: The scaffold can be derivatized with fluorophores to create imaging agents. ucsd.edu These probes can be used to visualize the subcellular localization of a target protein in living cells, monitor changes in its concentration, or track its movement in real-time using techniques like fluorescence microscopy. ucsd.edu
Photoaffinity Labels: Attaching a photoreactive group (e.g., a diazirine or benzophenone) to a this compound-based ligand allows for light-induced covalent cross-linking to its biological target. This technique is particularly useful for identifying transient or low-affinity interactions that are difficult to capture with other methods.
The development of well-characterized chemical probes based on this scaffold will provide powerful tools for dissecting cellular signaling pathways and validating novel drug targets, bridging the gap between synthetic chemistry and biology. nih.govchemicalprobes.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
